2,4,6-trimethyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Description
The compound 2,4,6-trimethyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzene core linked via a sulfonamide group to an ethyl substituent bearing both a thiophen-2-yl moiety and a 4-methylbenzenesulfonyl group. Sulfonamides are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, enzymatic inhibition, and pharmacokinetic properties.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S3/c1-15-7-9-19(10-8-15)29(24,25)21(20-6-5-11-28-20)14-23-30(26,27)22-17(3)12-16(2)13-18(22)4/h5-13,21,23H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZZXCADWVRLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=C(C=C2C)C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the sulfonamide group: This can be achieved by reacting an amine with a sulfonyl chloride under basic conditions.
Introduction of the thiophene ring: This step involves the use of thiophene derivatives, which can be coupled with the intermediate product from the first step using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2,4,6-trimethyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to target proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares core sulfonamide functionality with several analogues but differs in substituent groups, which critically influence biological activity and physicochemical properties:
2,4,6-Trimethyl-N-[(1Z)-4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene]benzenesulfonamide (): Key Features: Incorporates a naphthalenylidene group instead of the ethyl-thiophene chain. Implications: The naphthalene system may enhance π-π stacking interactions but reduce solubility compared to the thiophene-containing target compound.
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ():
- Key Features : Combines a pyrimidinyl-thiazole heterocycle with the sulfonamide group.
- Implications : The thiazole ring could improve antibacterial activity, a common trait in sulfonamide antibiotics, whereas the target compound’s thiophene may prioritize CNS receptor interactions.
Rotigotine Derivatives (): Example: (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate. Key Features: Shares the thiophen-2-yl ethylamine motif but integrates a tetrahydronaphthalene core. Implications: Rotigotine’s dopamine agonist activity suggests the target compound’s thiophene-ethyl group could similarly modulate neurotransmitter receptors.
Functional Group Analysis
- Thiophene vs. Naphthalene/Thiazole: Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic pockets in enzymes or receptors, while naphthalene () offers bulkier aromatic interactions.
- Sulfonyl Groups :
The 4-methylbenzenesulfonyl group in the target compound may improve metabolic stability compared to phenylsulfonyl groups (), as methyl substituents often reduce oxidative degradation.
Data Tables
Biological Activity
The compound 2,4,6-trimethyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Base Structure : 2,4,6-trimethylbenzene
- Functional Groups : Sulfonamide and thiophene moieties
Biological Activity Overview
Research indicates that sulfonamide compounds exhibit a variety of biological activities including antimicrobial, anti-inflammatory, and cardiovascular effects. The specific compound has shown promise in several areas:
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Studies have demonstrated that related compounds can inhibit bacterial growth by interfering with folic acid synthesis.
Cardiovascular Effects
Recent studies have indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters. For example, a study on related compounds showed that they could decrease perfusion pressure in a time-dependent manner, suggesting vasodilatory effects . This might be attributed to their interaction with calcium channels involved in vascular smooth muscle contraction.
Study 1: Perfusion Pressure and Coronary Resistance
A study investigated the effects of a similar benzenesulfonamide derivative on perfusion pressure and coronary resistance. Results indicated that the compound significantly reduced perfusion pressure compared to controls, suggesting a potential mechanism involving calcium channel modulation .
| Compound | Effect on Perfusion Pressure | Control Comparison |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Significant reduction observed |
| 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide | Moderate decrease | Less effective than the test compound |
Study 2: Pharmacokinetic Parameters
Pharmacokinetic evaluations using models such as ADME/PK indicated favorable absorption and distribution characteristics for the compound. The theoretical analysis suggested that the compound would not significantly bind to plasma proteins, indicating a potentially short half-life and rapid clearance from the body .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar sulfonamides have been shown to inhibit enzymes involved in folate metabolism.
- Calcium Channel Interaction : Evidence suggests that these compounds may modulate calcium channels, leading to changes in vascular tone and blood pressure regulation .
- Antioxidant Properties : Some studies indicate that sulfonamides possess antioxidant properties which could contribute to their cardiovascular benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
